![molecular formula C10H13Cl2NO B13577545 2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride](/img/structure/B13577545.png)
2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride is an organic compound with the molecular formula C10H13Cl2NO. This compound is known for its unique chemical structure, which includes a chloro group, a dimethylamino group, and a phenyl ring. It is used in various scientific research applications due to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride typically involves the reaction of 3-(dimethylamino)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-(dimethylamino)benzaldehyde+chloroacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
科学的研究の応用
2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the manufacture of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride involves its interaction with specific molecular targets. The chloro group and the dimethylamino group play crucial roles in its reactivity. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-(2-Chloro-phenyl)-1-(3-dimethylamino-phenyl)-propenone
- 3-(4-Chloro-phenyl)-1-(4-dimethylamino-phenyl)-propenone
- 3-(3-Chloro-phenyl)-1-pyridin-2-yl-propenone
Uniqueness
2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its reactivity and potential biological activity make it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H13Cl2NO |
|---|---|
分子量 |
234.12 g/mol |
IUPAC名 |
2-chloro-1-[3-(dimethylamino)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-12(2)9-5-3-4-8(6-9)10(13)7-11;/h3-6H,7H2,1-2H3;1H |
InChIキー |
DXKBLMCIUHLBNU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


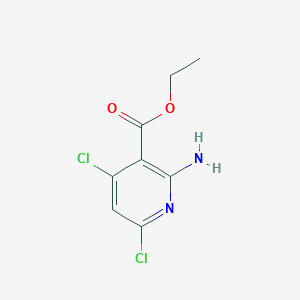
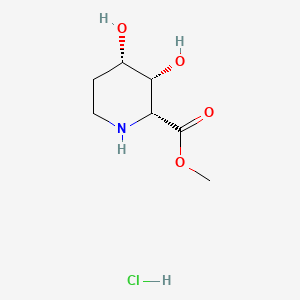
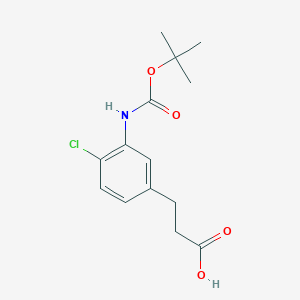
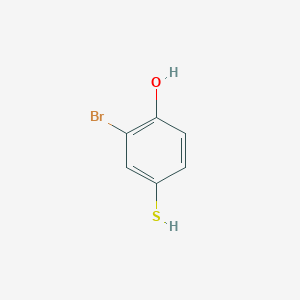
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)
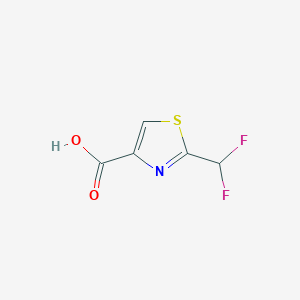
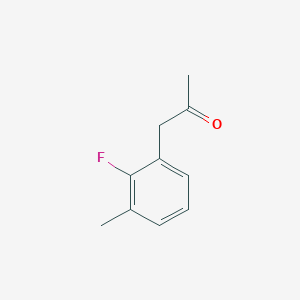

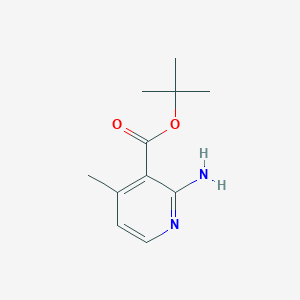
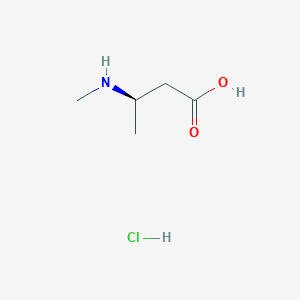
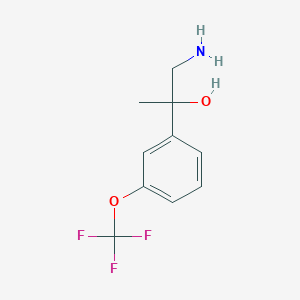
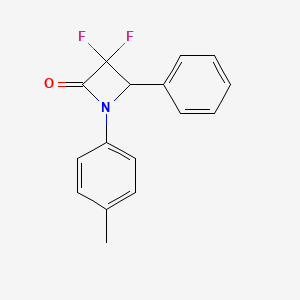
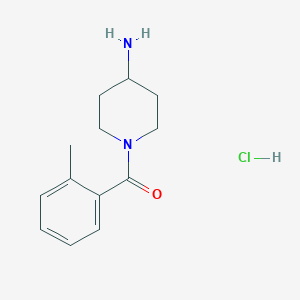
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
